BMS641

Beschreibung

Eigenschaften

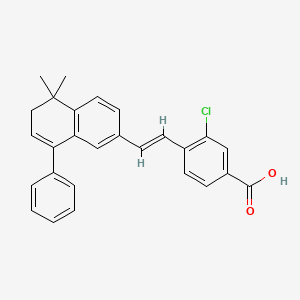

Molekularformel |

C27H23ClO2 |

|---|---|

Molekulargewicht |

414.9 g/mol |

IUPAC-Name |

3-chloro-4-[(E)-2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid |

InChI |

InChI=1S/C27H23ClO2/c1-27(2)15-14-22(19-6-4-3-5-7-19)23-16-18(9-13-24(23)27)8-10-20-11-12-21(26(29)30)17-25(20)28/h3-14,16-17H,15H2,1-2H3,(H,29,30)/b10-8+ |

InChI-Schlüssel |

FRTYVAKGTFXRNY-CSKARUKUSA-N |

SMILES |

CC1(CC=C(C2=C1C=CC(=C2)C=CC3=C(C=C(C=C3)C(=O)O)Cl)C4=CC=CC=C4)C |

Isomerische SMILES |

CC1(CC=C(C2=C1C=CC(=C2)/C=C/C3=C(C=C(C=C3)C(=O)O)Cl)C4=CC=CC=C4)C |

Kanonische SMILES |

CC1(CC=C(C2=C1C=CC(=C2)C=CC3=C(C=C(C=C3)C(=O)O)Cl)C4=CC=CC=C4)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BMS641; BMS-641; BMS 641; BMS209641; BMS-209641 BMS 209641; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of BMS-641

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-641, also identified as BMS-209641, is a synthetic small molecule that acts as a selective partial agonist for the Retinoic Acid Receptor Beta (RARβ), a nuclear hormone receptor with significant implications in cellular differentiation and proliferation. This technical guide delineates the core mechanism of action of BMS-641, providing a comprehensive overview of its molecular interactions, downstream signaling pathways, and the experimental methodologies used for its characterization. The information presented is intended to support further research and drug development efforts centered on RARβ modulation.

Core Mechanism: Selective RARβ Partial Agonism

BMS-641 functions as a selective agonist for the Retinoic Acid Receptor Beta (RARβ), a member of the nuclear receptor superfamily of ligand-dependent transcription factors. Its mechanism of action is centered on its high affinity and selectivity for RARβ over the other two RAR isotypes, RARα and RARγ. This selectivity is crucial as the different RAR isotypes can mediate distinct physiological and pathological processes.

Upon entering the cell nucleus, BMS-641 binds to the ligand-binding pocket (LBP) of RARβ. This binding event induces a conformational change in the receptor, facilitating its heterodimerization with the Retinoid X Receptor (RXR). The BMS-641-RARβ/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.

The binding of the ligand-receptor complex to RAREs initiates the recruitment of co-activator proteins, which in turn promotes the assembly of the transcriptional machinery, leading to the upregulation or downregulation of specific gene expression. As a partial agonist, BMS-641 induces a sub-maximal transcriptional response compared to a full agonist, suggesting it may stabilize a receptor conformation that leads to a less efficient recruitment of co-activators.[1][2]

Signaling Pathway

The signaling cascade initiated by BMS-641 follows the canonical pathway for retinoic acid receptors.

Quantitative Data

The binding affinity and selectivity of BMS-641 for the different RAR isotypes have been quantified through competitive binding assays.

| Parameter | RARα | RARβ | RARγ | Reference |

| Binding Affinity (Kd) | 225 nM | 2.5 nM | 223 nM | [3][4] |

The significantly lower dissociation constant (Kd) for RARβ demonstrates the high affinity and selectivity of BMS-641 for this receptor isotype.

Experimental Protocols

The characterization of BMS-641's mechanism of action relies on a combination of biochemical and cell-based assays.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of BMS-641 for RAR isotypes.

Objective: To quantify the affinity of BMS-641 for RARα, RARβ, and RARγ by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Recombinant human RARα, RARβ, and RARγ ligand-binding domains (LBDs).

-

Radiolabeled retinoic acid (e.g., [³H]-all-trans-retinoic acid).

-

Unlabeled BMS-641.

-

Scintillation proximity assay (SPA) beads coated with a capture antibody for the recombinant receptors.

-

Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).

-

96-well microplates.

-

Microplate scintillation counter.

Procedure:

-

A constant concentration of the recombinant RAR LBD and the radiolabeled retinoic acid are incubated in the wells of a microplate.

-

A serial dilution of unlabeled BMS-641 is added to the wells to compete for binding to the receptor.

-

SPA beads are added to each well. When the radiolabeled ligand is bound to the receptor captured on the bead, it is in close enough proximity to excite the scintillant within the bead, producing a light signal.

-

The plates are incubated to reach equilibrium.

-

The light signal is measured using a microplate scintillation counter.

-

The concentration of BMS-641 that inhibits 50% of the radioligand binding (IC50) is determined.

-

The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd_radioligand), where [L] is the concentration of the radioligand and Kd_radioligand is its dissociation constant.

Luciferase Reporter Gene Assay

This cell-based assay is employed to measure the functional activity of BMS-641 as a partial agonist in inducing RARβ-mediated gene transcription.

Objective: To quantify the dose-dependent transcriptional activation of RARβ by BMS-641.

Materials:

-

A suitable mammalian cell line (e.g., HEK293T) that does not endogenously express high levels of RARs.

-

An expression vector for the full-length human RARβ.

-

A reporter vector containing a luciferase gene under the control of a promoter with multiple copies of a Retinoic Acid Response Element (RARE).

-

A control vector expressing Renilla luciferase for normalization of transfection efficiency.

-

Cell culture medium and reagents.

-

Transfection reagent.

-

BMS-641.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Cells are co-transfected with the RARβ expression vector, the RARE-luciferase reporter vector, and the Renilla luciferase control vector.

-

After transfection, the cells are treated with a serial dilution of BMS-641 or a known full agonist (positive control) for 24 hours.

-

The cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a luminometer and a dual-luciferase assay system.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

The fold activation of the reporter gene is calculated relative to vehicle-treated cells.

-

The concentration of BMS-641 that produces 50% of the maximal response (EC50) is determined from the dose-response curve. The partial agonist activity is determined by comparing the maximal activation achieved by BMS-641 to that of a full agonist.

Mandatory Visualizations

Experimental Workflow: Competitive Binding Assay

Experimental Workflow: Luciferase Reporter Assay

Downstream Effects and Therapeutic Potential

The activation of RARβ by BMS-641 is expected to modulate the expression of genes involved in cell cycle control, apoptosis, and differentiation. RARβ is often considered a tumor suppressor, and its expression is frequently silenced in various cancers. Therefore, selective RARβ agonists like BMS-641 hold therapeutic potential for the treatment of certain malignancies by reactivating this tumor-suppressive signaling pathway. Further research is warranted to elucidate the specific downstream gene targets of BMS-641 in different cancer contexts and to evaluate its in vivo efficacy and safety in preclinical cancer models.

Conclusion

BMS-641 is a highly selective partial agonist of the retinoic acid receptor beta. Its mechanism of action involves binding to RARβ, inducing heterodimerization with RXR, and modulating the transcription of target genes through binding to RAREs. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working on RARβ-targeted therapies. The continued investigation of BMS-641 and similar compounds will be crucial in realizing the therapeutic potential of RARβ activation in oncology and other disease areas.

References

BMS-209641: A Deep Dive into its Potent and Selective Agonism for Retinoic Acid Receptor Beta

For Researchers, Scientists, and Drug Development Professionals

BMS-209641 has emerged as a significant research tool due to its high potency and remarkable selectivity as an agonist for the Retinoic Acid Receptor Beta (RARβ). This technical guide provides a comprehensive overview of the core data supporting its selectivity, detailed experimental methodologies for assessing its activity, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Analysis of RARβ Selectivity

The selectivity of BMS-209641 for RARβ over other RAR isoforms (RARα and RARγ) is a cornerstone of its utility in research. This selectivity has been quantified through rigorous binding affinity studies.

Table 1: Binding Affinity of BMS-209641 for RAR Isoforms

| Receptor Isoform | Binding Affinity (Kd in nM) | Fold Selectivity vs. RARα | Fold Selectivity vs. RARγ |

| RARα | 225[1][2] | 1 | - |

| RARβ | 2.5 [1][2] | 90 | 89.2 |

| RARγ | 223[1] | - | 1 |

As the data clearly indicates, BMS-209641 exhibits a significantly higher affinity for RARβ, with approximately 90-fold greater affinity compared to both RARα and RARγ. This pronounced selectivity makes it an invaluable tool for elucidating the specific biological functions of RARβ.

Core Experimental Protocols

The determination of BMS-209641's RARβ selectivity relies on two primary types of assays: competitive binding assays to measure binding affinity and transactivation assays to assess functional activity. The following are detailed representative methodologies for these key experiments.

Competitive Binding Assay (Radioligand Displacement)

This assay quantifies the ability of a test compound (BMS-209641) to displace a radiolabeled ligand from the RAR isoforms.

Objective: To determine the equilibrium dissociation constant (Kd) of BMS-209641 for RARα, RARβ, and RARγ.

Materials:

-

Nuclear extracts from cells overexpressing human RARα, RARβ, or RARγ.

-

Radioligand: [³H]-all-trans retinoic acid (ATRA).

-

Unlabeled BMS-209641.

-

Binding Buffer: Tris-HCl buffer containing dithiothreitol (DTT), KCl, and bovine serum albumin (BSA).

-

Wash Buffer: Tris-HCl buffer with lower salt concentration.

-

Scintillation fluid.

-

Glass fiber filters.

Procedure:

-

Incubation: In a multi-well plate, combine the nuclear extract containing a specific RAR isoform with a fixed concentration of [³H]-ATRA and varying concentrations of unlabeled BMS-209641.

-

Equilibration: Incubate the mixture at 4°C for a sufficient period (e.g., 4-6 hours) to reach binding equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-ligand complexes.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of bound [³H]-ATRA will decrease as the concentration of BMS-209641 increases. The IC50 value (the concentration of BMS-209641 that displaces 50% of the radioligand) is determined by non-linear regression analysis of the competition curve. The Kd is then calculated from the IC50 value using the Cheng-Prusoff equation.

Transactivation Assay (Reporter Gene Assay)

This cell-based assay measures the ability of BMS-209641 to activate gene transcription through a specific RAR isoform.

Objective: To determine the functional potency (EC50) and efficacy of BMS-209641 as an agonist for RARα, RARβ, and RARγ.

Materials:

-

Mammalian cell line (e.g., HeLa or HEK293).

-

Expression vectors for human RARα, RARβ, or RARγ.

-

Reporter plasmid containing a retinoic acid response element (RARE) upstream of a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase - CAT).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

BMS-209641.

-

Luciferase or CAT assay reagents.

Procedure:

-

Co-transfection: Co-transfect the mammalian cells with an expression vector for one of the RAR isoforms and the RARE-reporter plasmid.

-

Compound Treatment: After an initial incubation period to allow for receptor expression, treat the transfected cells with varying concentrations of BMS-209641.

-

Incubation: Incubate the cells for an appropriate time (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

-

Cell Lysis: Lyse the cells to release the cellular contents, including the reporter protein.

-

Reporter Assay: Measure the activity of the reporter protein (e.g., luminescence for luciferase, or enzymatic activity for CAT) using a luminometer or spectrophotometer.

-

Data Analysis: Plot the reporter gene activity against the concentration of BMS-209641. The EC50 value, which is the concentration of BMS-209641 that produces 50% of the maximal response, is determined by fitting the data to a sigmoidal dose-response curve.

Visualizing the Molecular and Experimental Landscape

Caption: RARβ Signaling Pathway Activated by BMS-209641.

Caption: Experimental Workflow for Determining RARβ Selectivity.

Caption: Logical Framework for Establishing RARβ Selectivity.

References

Unveiling the Function of BMS-641: A Selective RARβ Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-641, also known as BMS-209641, is a potent and selective synthetic agonist for the Retinoic Acid Receptor Beta (RARβ), a nuclear receptor that plays a crucial role in regulating gene expression. This document provides a comprehensive technical overview of BMS-641, detailing its mechanism of action, binding affinities, and the downstream signaling pathways it modulates. Special emphasis is placed on the experimental protocols used to characterize this compound and the quantitative data derived from these studies. This guide is intended to serve as a valuable resource for researchers in oncology, neurobiology, and developmental biology who are investigating the therapeutic potential of RARβ modulation.

Introduction

Retinoic acid receptors (RARs) are ligand-inducible transcription factors that belong to the nuclear receptor superfamily. There are three main isotypes of RARs: alpha (RARα), beta (RARβ), and gamma (RARγ). These receptors form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.

RARβ is of particular interest as it is often considered a tumor suppressor, and its expression is frequently lost in various cancers. Selective activation of RARβ is therefore a promising therapeutic strategy. BMS-641 has emerged as a key pharmacological tool for studying the specific functions of RARβ due to its high selectivity over other RAR isotypes.

Mechanism of Action

BMS-641 functions as a selective agonist for RARβ. Upon binding to the ligand-binding pocket of RARβ, BMS-641 induces a conformational change in the receptor. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins. The resulting RARβ/RXRα heterodimer-coactivator complex then binds to RAREs on the DNA, leading to the transcriptional activation of downstream target genes. This process ultimately influences a range of cellular processes, including differentiation, proliferation, and apoptosis.

The selectivity of BMS-641 for RARβ is attributed to specific structural features that allow for a favorable interaction with the unique amino acid residues within the RARβ ligand-binding pocket, while having a lower affinity for the corresponding pockets in RARα and RARγ.

Quantitative Data

The binding affinity and functional potency of BMS-641 have been determined through various in vitro assays. The following tables summarize the key quantitative data for BMS-641.

| Parameter | RARα | RARβ | RARγ | Reference |

| Binding Affinity (Kd, nM) | 225 | 2.5 | 223 | [1] |

Table 1: Binding Affinity of BMS-641 for Retinoic Acid Receptor Isotypes.

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 (nM) | ~10 | HeLa | Transient Transactivation | [2] |

Table 2: Functional Potency of BMS-641 in a Cell-Based Assay.

Signaling Pathways

The activation of RARβ by BMS-641 initiates a cascade of molecular events that constitute the RARβ signaling pathway. A simplified representation of this pathway is depicted below.

Upon activation by BMS-641, RARβ, in partnership with RXR, directly regulates the expression of a host of target genes. While a comprehensive list of all BMS-641-regulated genes is still under investigation, studies on general RARβ activation have identified several key downstream targets, including members of the HOX gene family , which are critical for embryonic development and cellular differentiation, and Cyp26a1 , an enzyme involved in retinoic acid metabolism. The ultimate cellular outcomes of RARβ activation include the induction of cell differentiation, inhibition of proliferation, and promotion of apoptosis, which collectively contribute to its tumor-suppressive effects.

Experimental Protocols

The characterization of BMS-641 has relied on several key experimental techniques. Detailed methodologies for these assays are provided below to facilitate their replication and further investigation.

Transient Transactivation Assay

This assay is used to quantify the ability of BMS-641 to activate gene expression through RARβ.

Objective: To measure the dose-dependent activation of a reporter gene under the control of a RARE by BMS-641 in a cellular context.

Cell Line: HeLa cells are commonly used for their robust growth and high transfection efficiency.[3]

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Expression vector for human RARβ

-

Reporter plasmid containing a luciferase gene downstream of a RARE (e.g., (RARE)3-tk-Luc)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

BMS-641 stock solution (in DMSO)

-

Luciferase assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed HeLa cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the RARβ expression vector and the RARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. An internal control vector (e.g., expressing Renilla luciferase) can be included to normalize for transfection efficiency.

-

Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of BMS-641 or vehicle (DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of BMS-641 to determine the EC50 value.

Mammalian Two-Hybrid Assay

This assay is employed to investigate the interaction between RARβ and its coactivators in the presence of BMS-641.

Objective: To assess the ligand-dependent recruitment of coactivator proteins to the RARβ ligand-binding domain.

Principle: The assay utilizes two hybrid proteins: one consisting of the GAL4 DNA-binding domain (DBD) fused to the RARβ ligand-binding domain (LBD), and the other consisting of a transcriptional activation domain (AD) fused to a coactivator protein (e.g., SRC-1). Interaction between the RARβ LBD and the coactivator brings the GAL4-DBD and the AD into proximity, leading to the activation of a reporter gene under the control of a GAL4 upstream activating sequence (UAS).

Materials:

-

Mammalian cell line (e.g., HeLa or HEK293T)

-

Expression vector for GAL4-DBD-RARβ-LBD

-

Expression vector for AD-coactivator

-

Reporter plasmid with a luciferase gene downstream of a GAL4 UAS (e.g., pG5luc)

-

Transfection reagent

-

BMS-641 stock solution (in DMSO)

-

Luciferase assay system

-

Luminometer

Protocol:

-

Cell Seeding and Transfection: Seed and co-transfect cells with the GAL4-DBD-RARβ-LBD, AD-coactivator, and GAL4 UAS-luciferase reporter plasmids as described for the transactivation assay.

-

Treatment: 24 hours post-transfection, treat the cells with BMS-641 or a vehicle control.

-

Incubation: Incubate for 24 hours.

-

Lysis and Luciferase Assay: Perform the luciferase assay as described above.

-

Data Analysis: An increase in luciferase activity in the presence of BMS-641 indicates a ligand-induced interaction between RARβ and the coactivator.

Conclusion

BMS-641 is a highly selective and potent agonist of the retinoic acid receptor beta. Its ability to specifically activate RARβ signaling makes it an invaluable tool for dissecting the physiological and pathological roles of this nuclear receptor. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of BMS-641 in various diseases, particularly in cancer where the loss of RARβ function is a common event. Future studies focusing on the comprehensive identification of BMS-641 target genes and its effects in preclinical disease models will be crucial for translating the promise of RARβ agonism into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An Unexpected Mode Of Binding Defines BMS948 as A Full Retinoic Acid Receptor β (RARβ, NR1B2) Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HeLa TI cell-based assay as a new approach to screen for chemicals able to reactivate the expression of epigenetically silenced genes - PMC [pmc.ncbi.nlm.nih.gov]

BMS641: A Selective Retinoic Acid Receptor Beta (RARβ) Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS641, also known as BMS-209641, is a synthetic retinoid that acts as a selective agonist for the retinoic acid receptor beta (RARβ), a member of the nuclear receptor superfamily.[1][2][3] Retinoic acid receptors are ligand-activated transcription factors that play a crucial role in regulating gene expression involved in cellular growth, differentiation, and embryonic development.[4][5] The three RAR isotypes, α, β, and γ, exhibit distinct tissue distribution and biological functions. RARβ is often considered a tumor suppressor, and its expression is frequently lost in various cancers. The selectivity of this compound for RARβ makes it a valuable tool for investigating the specific roles of this receptor isotype and a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its binding affinity, functional activity, the underlying signaling pathways, and detailed experimental protocols for its characterization.

Core Data Presentation

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional potency across the three human retinoic acid receptor isotypes.

Table 1: Binding Affinity of this compound to Human RAR Isotypes

| Receptor Isotype | Dissociation Constant (Kd) (nM) | Reference |

| RARα | 225 | |

| RARβ | 2.5 | |

| RARγ | 223 |

Table 2: Functional Activity of this compound in Transactivation Assays

| Receptor Isotype | EC50 (nM) | Agonist Activity (% of TTNPB*) | Reference |

| RARα | >1000 | Very Weak | |

| RARβ | ≈ 10 | Partial (≈50%) | |

| RARγ | >1000 | Very Weak |

*TTNPB is a potent, non-selective RAR agonist used as a reference compound.

Signaling Pathways and Experimental Workflows

RARβ Signaling Pathway

The canonical signaling pathway for RARβ involves its heterodimerization with the Retinoid X Receptor (RXR). In the absence of a ligand, the RARβ/RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter region of target genes, and is associated with corepressor proteins, leading to transcriptional repression. Upon agonist binding, a conformational change in the RARβ ligand-binding domain (LBD) leads to the dissociation of corepressors and the recruitment of coactivator complexes, which then promotes gene transcription.

Caption: Canonical RARβ signaling pathway activated by this compound.

Experimental Workflow for Characterization of a Selective RARβ Agonist

The following diagram illustrates a typical workflow for the characterization of a novel compound suspected to be a selective RARβ agonist.

Caption: A generalized workflow for the characterization of a selective RARβ agonist.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) of this compound for human RARα, RARβ, and RARγ.

Materials:

-

Recombinant human RARα, RARβ, and RARγ ligand-binding domains (LBDs)

-

[³H]-all-trans retinoic acid (ATRA) or another suitable radioligand

-

This compound

-

Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT)

-

Scintillation vials and scintillation fluid

-

Glass fiber filters

-

Filter manifold

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of unlabeled this compound in the binding buffer.

-

In a 96-well plate, add a constant concentration of the respective recombinant RAR-LBD.

-

Add a constant concentration of [³H]-ATRA to each well.

-

Add the different concentrations of unlabeled this compound to the wells. For total binding, add buffer instead of unlabeled ligand. For non-specific binding, add a high concentration of unlabeled ATRA (e.g., 1 µM).

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

Following incubation, rapidly filter the contents of each well through a glass fiber filter using a filter manifold.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Kd for this compound using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_ligand), where [L] is the concentration of the radioligand and Kd_ligand is its dissociation constant.

Mammalian Cell-Based Transactivation Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound on RARα, RARβ, and RARγ.

Materials:

-

Mammalian cell line (e.g., HEK293T, HeLa, or CV-1)

-

Expression vectors for full-length human RARα, RARβ, and RARγ

-

Reporter plasmid containing a luciferase gene driven by a promoter with multiple RAREs (e.g., pGL3-RARE-luc)

-

A control plasmid for transfection efficiency normalization (e.g., a β-galactosidase or Renilla luciferase expression vector)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

TTNPB (as a positive control)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density.

-

The next day, co-transfect the cells with the RAR expression vector, the RARE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or TTNPB. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for another 18-24 hours.

-

Lyse the cells and measure the luciferase and control reporter (e.g., β-galactosidase) activities using a luminometer.

-

Normalize the luciferase activity to the control reporter activity to account for variations in transfection efficiency.

-

Plot the normalized luciferase activity against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

The efficacy of this compound is expressed as a percentage of the maximal response induced by the full agonist TTNPB.

Mammalian Two-Hybrid Assay for Coregulator Interaction

Objective: To assess the ability of this compound to modulate the interaction between RARβ and transcriptional coregulators (coactivators and corepressors).

Materials:

-

Mammalian cell line (e.g., HeLa)

-

Expression vector for the GAL4 DNA-binding domain (DBD) fused to the nuclear receptor interaction domain (NID) of a coregulator (e.g., pM-TIF2, pM-SMRT).

-

Expression vector for the VP16 activation domain (AD) fused to the RARβ LBD (e.g., pVP16-RARβ).

-

Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS) (e.g., (17m)5x-βGlob-Luc).

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed HeLa cells in a 96-well plate.

-

Co-transfect the cells with the GAL4-DBD-coregulator fusion vector, the VP16-AD-RARβ LBD fusion vector, and the GAL4-responsive luciferase reporter plasmid.

-

After 24 hours, treat the cells with this compound at a fixed concentration (e.g., 1 µM) or vehicle.

-

Incubate for an additional 18-24 hours.

-

Lyse the cells and measure luciferase activity.

-

An increase in luciferase activity compared to the vehicle control indicates ligand-induced recruitment of the coactivator. A decrease in the basal luciferase activity (in the case of corepressors) indicates ligand-induced dissociation. The partial agonist nature of this compound can be observed by a reduced ability to recruit coactivators and/or a failure to fully dissociate corepressors compared to a full agonist.

This compound is a highly selective RARβ agonist with well-characterized binding and functional properties. Its partial agonism provides a unique tool to dissect the nuanced roles of RARβ signaling. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound effectively in their studies of retinoic acid signaling in health and disease.

References

- 1. An Unexpected Mode Of Binding Defines BMS948 as A Full Retinoic Acid Receptor β (RARβ, NR1B2) Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic activation of RARβ and RARγ nuclear receptors restores cell specialization during stem cell differentiation by hijacking RARα-controlled programs | Life Science Alliance [life-science-alliance.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

BMS-209641: A Technical Guide to its High-Affinity and Selective Binding to Retinoic Acid Receptor Beta (RARβ)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of BMS-209641, a potent and selective agonist for the Retinoic Acid Receptor beta (RARβ). The information presented herein is intended to support further research and drug development efforts targeting the RAR signaling pathway.

Core Data Presentation: Binding Affinity of BMS-209641 for RAR Isoforms

BMS-209641 exhibits a remarkable selectivity for RARβ over the other two RAR isoforms, RARα and RARγ. This high selectivity is evident from the dissociation constant (Kd) values obtained from competitive radioligand binding assays.[1] The quantitative data is summarized in the table below for clear comparison.

| RAR Isoform | Dissociation Constant (Kd) in nM |

| RARα | 225 |

| RARβ | 2.5 |

| RARγ | 223 |

Table 1: Binding affinities of BMS-209641 for human RAR isoforms. Data derived from competitive radioligand binding assays.

RARβ Signaling Pathway

Retinoic acid receptors (RARs) are ligand-inducible transcription factors that belong to the nuclear receptor superfamily. Upon ligand binding, RARs form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in a wide array of biological processes, including cell differentiation, proliferation, and apoptosis. BMS-209641, as a selective RARβ agonist, preferentially activates this pathway through RARβ, leading to the specific regulation of RARβ target genes.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of BMS-209641.

Competitive Radioligand Binding Assay

This protocol outlines a representative method for determining the binding affinity of BMS-209641 for RAR isoforms using a competitive radioligand binding assay with filtration.

Objective: To determine the dissociation constant (Kd) of BMS-209641 for RARα, RARβ, and RARγ.

Materials:

-

Recombinant human RARα, RARβ, and RARγ ligand-binding domains (LBDs)

-

Radioligand (e.g., [3H]-all-trans retinoic acid)

-

BMS-209641

-

Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10% glycerol, 5 mM DTT)

-

Wash buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

96-well plates

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of BMS-209641 in binding buffer.

-

Prepare a solution of the radioligand at a concentration close to its Kd for each receptor.

-

Prepare solutions of each RAR LBD in binding buffer.

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

Binding buffer

-

Unlabeled BMS-209641 at various concentrations (for competition curve) or buffer (for total binding).

-

For non-specific binding control wells, add a high concentration of unlabeled all-trans retinoic acid.

-

Radioligand.

-

RAR LBD solution.

-

-

-

Incubation:

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding counts from all other counts to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the BMS-209641 concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol provides a general workflow for identifying the genomic binding sites of RARβ in response to BMS-209641 treatment.

Objective: To identify the genome-wide binding sites of RARβ in cells treated with BMS-209641.

Materials:

-

Cell line of interest (e.g., a cell line known to express RARβ)

-

BMS-209641

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Sonication buffer

-

Anti-RARβ antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation for next-generation sequencing

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with BMS-209641 or vehicle control for a specified time.

-

-

Cross-linking and Cell Lysis:

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells.

-

-

Chromatin Shearing:

-

Resuspend the nuclear pellet in sonication buffer and shear the chromatin to an average size of 200-600 bp using sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with an anti-RARβ antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by incubating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a DNA library from the purified ChIP DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify regions of RARβ enrichment.

-

Annotate the peaks to identify nearby genes.

-

RNA Sequencing (RNA-seq)

This protocol outlines a general workflow for analyzing changes in gene expression in response to BMS-209641 treatment.

Objective: To identify genes that are differentially expressed upon treatment with BMS-209641.

Materials:

-

Cell line of interest

-

BMS-209641

-

RNA extraction kit

-

DNase I

-

Reagents for mRNA purification (e.g., oligo(dT) beads)

-

Reagents for cDNA synthesis

-

Reagents for library preparation for next-generation sequencing

Procedure:

-

Cell Culture and Treatment:

-

Culture cells and treat with BMS-209641 or vehicle control.

-

-

RNA Extraction:

-

Harvest the cells and extract total RNA using a suitable kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

-

mRNA Purification and Library Preparation:

-

Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

-

Fragment the mRNA.

-

Synthesize first and second-strand cDNA.

-

Perform end-repair, A-tailing, and adapter ligation.

-

Amplify the library by PCR.

-

-

Sequencing:

-

Perform high-throughput sequencing of the prepared libraries.

-

-

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align the reads to a reference transcriptome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes that are up- or down-regulated by BMS-209641 treatment.

-

This technical guide provides a foundational understanding of the binding characteristics and mechanism of action of BMS-209641. The detailed protocols serve as a starting point for researchers to design and execute experiments to further elucidate the role of RARβ in health and disease.

References

The Role of BMS-641988 in Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-641988 is a potent, nonsteroidal antiandrogen that functions as a competitive antagonist of the androgen receptor (AR).[1][2] By directly binding to the AR, BMS-641988 inhibits androgen-induced receptor activation and subsequent translocation to the nucleus, thereby preventing the transcription of androgen-dependent genes.[1] This mechanism of action has significant implications for the treatment of prostate cancer, a disease largely driven by androgen receptor signaling.[3][4] Preclinical studies have demonstrated that BMS-641988 exhibits significantly greater potency in inhibiting AR-mediated gene transcription compared to the established antiandrogen, bicalutamide. Furthermore, gene expression profiling of prostate cancer xenograft models has revealed that treatment with BMS-641988 induces a transcriptional profile more akin to castration than that observed with bicalutamide, indicating a more profound and comprehensive blockade of AR signaling. This technical guide provides an in-depth overview of the role of BMS-641988 in gene transcription, including its mechanism of action, quantitative data from key preclinical studies, and detailed experimental protocols.

Introduction

The androgen receptor (AR), a member of the nuclear receptor superfamily, is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer. Upon binding to androgens, such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA. This binding initiates the recruitment of co-regulatory proteins and the assembly of the transcriptional machinery, leading to the expression of genes that drive prostate cancer cell growth and survival.

BMS-641988 is a novel small molecule designed to potently and selectively antagonize the androgen receptor. Its chemical structure allows for high-affinity binding to the AR, effectively competing with endogenous androgens and preventing the conformational changes required for receptor activation. This direct inhibition of the initial step in the AR signaling cascade results in a comprehensive suppression of downstream gene transcription.

Mechanism of Action: Inhibition of Androgen Receptor-Mediated Gene Transcription

The primary mechanism by which BMS-641988 influences gene transcription is through competitive antagonism of the androgen receptor. In the absence of an agonist, the AR is located in the cytoplasm in a complex with heat shock proteins (HSPs). Androgen binding triggers the dissociation of HSPs, leading to a conformational change in the AR that exposes its nuclear localization signal. The activated AR then dimerizes and translocates into the nucleus, where it binds to AREs in the promoter and enhancer regions of target genes, initiating transcription.

BMS-641988 disrupts this process by binding to the ligand-binding domain of the AR with high affinity. This binding event prevents the androgen-induced conformational change, thereby inhibiting the dissociation of HSPs and the subsequent nuclear translocation of the receptor. Consequently, the AR is unable to bind to AREs, and the transcription of androgen-dependent genes is suppressed.

Quantitative Data Presentation

The efficacy of BMS-641988 in inhibiting androgen receptor signaling and subsequent gene transcription has been quantified in several preclinical studies. The following tables summarize key data comparing BMS-641988 to the first-generation antiandrogen, bicalutamide.

Table 1: In Vitro Activity of BMS-641988

| Parameter | BMS-641988 | Bicalutamide | Fold-Increase in Potency |

| AR Binding Affinity (Ki, nM) | 1.7 | ~34 | ~20x |

| AR-Mediated Transactivation (IC50, nM) | |||

| MDA-MB-453 cells (wild-type AR) | 16 | ~112 | ~7x |

| LNCaP cells (mutant AR) | 153 | ~459 | ~3x |

Table 2: In Vivo Efficacy of BMS-641988 in Prostate Cancer Xenograft Models

| Xenograft Model | Treatment | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| CWR-22-BMSLD1 | BMS-641988 | 90 | >90 |

| Bicalutamide | 150 | <50 | |

| LuCaP 23.1 | BMS-641988 | 90 | Stasis |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Androgen Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity of BMS-641988 to the androgen receptor using a competitive binding assay with a radiolabeled androgen.

Materials:

-

Rat prostate cytosol (source of androgen receptor)

-

[3H]-Dihydrotestosterone ([3H]DHT) as the radioligand

-

BMS-641988 and bicalutamide (test compounds)

-

Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of BMS-641988 and bicalutamide in the assay buffer. Prepare a working solution of [3H]DHT in the same buffer.

-

Assay Setup: In microcentrifuge tubes, combine the rat prostate cytosol preparation, a fixed concentration of [3H]DHT, and varying concentrations of the test compounds or vehicle control.

-

Incubation: Incubate the reactions at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound [3H]DHT from the free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex.

-

Washing: Wash the HAP pellet with assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Resuspend the washed HAP pellet in scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]DHT (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.

AR-Mediated Transcriptional Activation Assay (Luciferase Reporter Assay)

This protocol details a cell-based reporter gene assay to measure the antagonist activity of BMS-641988 on AR-mediated gene transcription.

Materials:

-

Prostate cancer cell line expressing AR (e.g., LNCaP or PC-3 cells transiently transfected with an AR expression vector).

-

Reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase).

-

Transfection reagent (e.g., Lipofectamine).

-

Dihydrotestosterone (DHT) as the AR agonist.

-

BMS-641988 and bicalutamide.

-

Cell culture medium and supplements.

-

Luciferase assay system.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing a fixed concentration of DHT and varying concentrations of BMS-641988 or bicalutamide. Include appropriate controls (vehicle, DHT alone).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of DHT-induced luciferase activity for each concentration of the test compound and determine the IC50 value.

Gene Expression Profiling of Xenograft Tumors

This protocol outlines the workflow for analyzing the global gene expression changes in prostate cancer xenograft tumors following treatment with BMS-641988.

Procedure:

-

Animal Model and Treatment: Establish human prostate cancer xenografts (e.g., CWR-22-BMSLD1) in immunocompromised mice. Once tumors reach a specified size, randomize the animals into treatment groups: vehicle control, bicalutamide, BMS-641988, and surgical castration.

-

Tumor Collection: At the end of the treatment period, euthanize the animals and excise the tumors. Snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.

-

RNA Extraction: Isolate total RNA from the frozen tumor tissue using a suitable method, such as TRIzol reagent or a column-based kit.

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the RNA using a microfluidics-based platform (e.g., Agilent Bioanalyzer).

-

Microarray Analysis:

-

Target Preparation: Synthesize and label cRNA or cDNA from the total RNA samples according to the microarray platform's protocol (e.g., Affymetrix GeneChip).

-

Hybridization: Hybridize the labeled target to the microarray chip.

-

Washing and Staining: Wash the arrays to remove non-specifically bound target and stain with a fluorescent dye.

-

Scanning: Scan the microarray to detect the fluorescent signals.

-

-

Data Analysis:

-

Data Normalization: Normalize the raw microarray data to correct for systematic variations.

-

Differential Gene Expression: Identify genes that are significantly up- or down-regulated in the BMS-641988 and castration groups compared to the vehicle and bicalutamide groups.

-

Clustering and Pathway Analysis: Perform hierarchical clustering to group samples based on their gene expression profiles. Use bioinformatics tools to identify the biological pathways and gene ontologies that are significantly enriched in the differentially expressed genes.

-

Conclusion

BMS-641988 is a highly potent androgen receptor antagonist that effectively inhibits AR-mediated gene transcription. Its superior in vitro and in vivo activity compared to bicalutamide, coupled with its ability to induce a gene expression profile similar to castration, underscores its potential as a therapeutic agent for prostate cancer. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of BMS-641988 and other novel AR antagonists. The development of such potent inhibitors of androgen receptor signaling represents a critical advancement in the pursuit of more effective treatments for hormone-dependent malignancies. Although the clinical development of BMS-641988 was halted due to adverse events in a phase I trial, the preclinical data and the understanding of its potent antiandrogenic activity remain valuable for the development of next-generation AR antagonists.

References

- 1. Facebook [cancer.gov]

- 2. BMS-641988 - Wikipedia [en.wikipedia.org]

- 3. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Signaling Nexus of BMS-986142: A Technical Guide to a Reversible BTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the signaling pathways modulated by BMS-986142, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). This document details the mechanism of action, summarizes key quantitative data, and outlines experimental protocols for cited studies, offering a valuable resource for researchers in immunology, oncology, and drug development.

Note on nomenclature: This document focuses on the compound BMS-986142. It is assumed that the query "BMS641" was a typographical error.

Core Mechanism of Action: Targeting BTK

BMS-986142 is a small molecule inhibitor that reversibly binds to Bruton's tyrosine kinase, a critical non-receptor tyrosine kinase in the Tec family.[1] BTK is a crucial signaling element in multiple hematopoietic cell lineages, most notably B lymphocytes, but also myeloid cells.[2][3] It plays a pivotal role in the transduction of signals downstream of several key cell surface receptors, thereby regulating cellular processes such as proliferation, differentiation, and survival.[2][3]

Key Signaling Pathways Modulated by BMS-986142

BMS-986142 exerts its therapeutic effects by intercepting signaling cascades downstream of three major receptor families:

-

B-Cell Receptor (BCR) Signaling: Upon antigen binding, the BCR initiates a signaling cascade heavily reliant on BTK. BTK activation leads to the phosphorylation of phospholipase Cγ2 (PLCγ2), which in turn triggers downstream events including calcium mobilization and activation of transcription factors like NF-κB, ultimately promoting B-cell activation, proliferation, and antibody production. BMS-986142 effectively blocks these BCR-dependent functions.

-

Fc Receptor (FcR) Signaling: BTK is also integral to signaling from Fc receptors (FcγR and FcεRI) on myeloid cells such as macrophages, neutrophils, and mast cells. Engagement of FcγR by immune complexes, a key pathological driver in autoimmune diseases like rheumatoid arthritis, leads to the production of pro-inflammatory cytokines. Similarly, FcεRI signaling in mast cells and basophils, triggered by allergens, results in the release of inflammatory mediators. BMS-986142 has been shown to inhibit FcγR-dependent cytokine production and FcεRI-mediated basophil activation.

-

RANK-L Signaling and Osteoclastogenesis: Receptor activator of nuclear factor kappa-B ligand (RANK-L) is a key cytokine responsible for the differentiation and activation of osteoclasts, the cells responsible for bone resorption. BTK has been identified as a component of the RANK-L signaling pathway. By inhibiting BTK, BMS-986142 can block RANK-L-induced osteoclastogenesis, a process implicated in the bone erosion seen in rheumatoid arthritis.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of BMS-986142 from various biochemical and cell-based assays.

Table 1: Kinase Inhibitory Profile of BMS-986142

| Kinase Target | IC50 (nM) |

| BTK | 0.5 |

| Tec | 10 |

| ITK | 15 |

| BLK | 23 |

| TXK | 28 |

| BMX | 32 |

| LCK | 71 |

| SRC | 1100 |

Data sourced from enzymatic assays.

Table 2: Cellular Inhibitory Activity of BMS-986142

| Assay | Cell Type | Stimulus | Endpoint Measured | IC50 (nM) |

| Calcium Flux | Ramos B cells | anti-IgM | Calcium Mobilization | 9 |

| TNF-α Production | Peripheral Blood Mononuclear Cells | IgG Immune Complexes | TNF-α Secretion | 3 |

| IL-6 Production | Peripheral Blood Mononuclear Cells | IgG Immune Complexes | IL-6 Secretion | 4 |

| B-cell Proliferation | Primary Human B cells | BCR Stimulation | Cell Proliferation | ≤ 5 |

| CD86 Expression | Primary Human B cells | BCR Stimulation | CD86 Surface Expression | ≤ 5 |

| CD69 Expression | Human Whole Blood | BCR Stimulation | CD69 Surface Expression | 90 |

| Basophil Activation (CD63) | Human Whole Blood | anti-IgE | CD63 Surface Expression | 89 |

| Osteoclastogenesis | Osteoclast Precursor Cells | RANK-L | TRAP-positive Multinucleated Cells | Not specified |

Data compiled from multiple sources.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways inhibited by BMS-986142 and a typical experimental workflow for its evaluation.

B-Cell Receptor (BCR) Signaling Pathway Inhibition by BMS-986142.

Fc Receptor (FcR) Signaling Pathway Inhibition by BMS-986142.

RANK-L Signaling Pathway Inhibition by BMS-986142.

References

BMS-209641: A Selective RARβ Agonist with Potential as a Tumor Suppressor

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Retinoic Acid Receptor Beta (RARβ), a nuclear receptor with well-documented tumor suppressor functions, represents a compelling target for cancer therapy. Its frequent epigenetic silencing in various malignancies underscores its critical role in cell growth regulation. BMS-209641 (also known as BMS641) is a synthetic retinoid characterized as a selective RARβ agonist.[1] While extensive public data on its direct anti-tumor efficacy is limited, its high affinity and selectivity for RARβ position it as a valuable tool for investigating the therapeutic potential of RARβ activation. This technical guide provides an in-depth overview of the scientific rationale for targeting RARβ, the known characteristics of BMS-209641, and generalized experimental protocols for evaluating its tumor suppressor potential.

The Role of RARβ as a Tumor Suppressor

Retinoic acid receptors (RARs) are ligand-inducible transcription factors that play a crucial role in cell differentiation, proliferation, and apoptosis. The RAR family consists of three subtypes: RARα, RARβ, and RARγ. Among these, RARβ has emerged as a key tumor suppressor.[2][3] Loss of RARβ expression, often through epigenetic mechanisms like promoter hypermethylation, is a frequent event in the early stages of carcinogenesis for numerous cancers, including those of the lung, breast, and prostate.[4][5]

The tumor-suppressive functions of RARβ are primarily mediated by its isoform, RARβ2. Re-expression of RARβ2 in cancer cells has been shown to induce growth arrest and apoptosis. The proposed mechanisms for these effects include:

-

Downregulation of Pro-proliferative Signaling: RARβ2 activation can suppress the expression of key growth-promoting factors such as the Epidermal Growth Factor Receptor (EGFR), Activator Protein-1 (AP-1), and Cyclooxygenase-2 (COX-2). This leads to the inhibition of downstream signaling cascades, including the Erk1/2 pathway, which are critical for cell proliferation.

-

Induction of Apoptosis: RARβ activation is linked to the induction of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated apoptotic pathway. This suggests that RARβ agonists could sensitize cancer cells to apoptosis.

BMS-209641: A Selective RARβ Agonist

BMS-209641 is a synthetic retinoid that has been identified as a selective agonist for RARβ.

Binding Affinity and Selectivity

Quantitative data on the binding affinity of BMS-209641 highlights its selectivity for RARβ over other RAR subtypes.

| Receptor | Dissociation Constant (Kd) |

| RARβ | 2.5 nM |

| RARα | 225 nM |

| RARγ | 223 nM |

Table 1: Binding affinities of BMS-209641 for Retinoic Acid Receptor subtypes. Data indicates that BMS-209641 has a significantly higher affinity for RARβ.

Furthermore, studies have characterized BMS-209641 as a partial agonist of RARβ. This means that while it binds to the receptor and activates it, the maximal transcriptional response it can induce is lower than that of a full agonist. This property can be significant in a therapeutic context, potentially offering a more modulated and less toxic effect.

Preclinical Evaluation of Tumor Suppressor Potential: Experimental Protocols

While specific preclinical data for BMS-209641 is not widely available in the public domain, the following are detailed, generalized methodologies that would be employed to assess its potential as a tumor suppressor.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the direct anti-proliferative effects of BMS-209641 on cancer cells.

Protocol: MTT Assay

-

Cell Seeding: Plate cancer cell lines (e.g., lung, breast, prostate cancer lines known to have low RARβ expression) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of BMS-209641 (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Assays

These experiments are designed to determine if BMS-209641 induces programmed cell death.

Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Seed cells in 6-well plates and treat with BMS-209641 at concentrations around the determined IC50 value for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

In Vivo Tumor Xenograft Models

Animal models are crucial for evaluating the anti-tumor efficacy of BMS-209641 in a living organism.

Protocol: Subcutaneous Xenograft Model

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer BMS-209641 (e.g., via oral gavage or intraperitoneal injection) at various doses daily or on a specified schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Endpoint: Continue the treatment for a defined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the percentage of tumor growth inhibition.

Visualizing Pathways and Workflows

Signaling Pathway of RARβ-mediated Tumor Suppression

Caption: Simplified signaling pathway of RARβ activation by BMS-209641, leading to tumor suppression.

Generalized Experimental Workflow for Preclinical Evaluation

Caption: A generalized workflow for the preclinical evaluation of BMS-209641 as a tumor suppressor.

Conclusion and Future Directions

Future research should focus on comprehensive preclinical studies, following the experimental frameworks outlined in this guide, to fully elucidate the anti-tumor efficacy and mechanism of action of BMS-209641 in various cancer models. Such data would be critical in determining its potential for clinical development as a novel cancer therapeutic.

References

- 1. An Unexpected Mode Of Binding Defines BMS948 as A Full Retinoic Acid Receptor β (RARβ, NR1B2) Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 5. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Exploratory Studies with BMS-986141

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986141 is a potent, orally bioavailable, and selective antagonist of the Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor expressed on human platelets.[1][2] PAR4 is activated by thrombin and plays a crucial role in the sustained phase of platelet aggregation and thrombus formation.[1] Unlike the more rapid and transient signaling of PAR1, PAR4-mediated signaling is prolonged, making it a key driver in pathological thrombosis.[1] The selective inhibition of PAR4 presents a promising therapeutic strategy for the prevention of arterial thrombosis with a potentially lower bleeding risk compared to existing antiplatelet agents.[1] This technical guide provides a comprehensive overview of the key exploratory studies that have characterized the preclinical and clinical profile of BMS-986141.

Mechanism of Action: PAR4 Signaling in Platelets

Thrombin, a key enzyme in the coagulation cascade, activates platelets through the cleavage of PAR1 and PAR4. While PAR1 activation leads to a rapid and transient platelet response, PAR4 activation results in a more sustained and prolonged signaling cascade, which is critical for the stabilization of thrombi. BMS-986141 selectively antagonizes PAR4, thereby inhibiting this sustained platelet activation and aggregation.

Below is a diagram illustrating the PAR4 signaling pathway in platelets and the point of intervention for BMS-986141.

Caption: PAR4 signaling pathway in platelets and inhibition by BMS-986141.

Preclinical Exploratory Studies

The antithrombotic efficacy and bleeding risk of BMS-986141 were evaluated in cynomolgus monkeys using an electrolytic carotid artery thrombosis (ECAT) model.

Experimental Protocol: Electrolytic Carotid Artery Thrombosis (ECAT) Model

While specific institutional protocols may vary, the ECAT model in cynomolgus monkeys generally involves the following steps:

-

Anesthesia and Surgical Preparation: Monkeys are anesthetized, and the carotid artery is surgically exposed.

-

Flow Probe Placement: A Doppler flow probe is placed around the artery to monitor blood flow.

-

Thrombosis Induction: A small electrode is placed on the arterial surface. A controlled electrical current is applied to induce endothelial injury, leading to the formation of a platelet-rich thrombus.

-

Monitoring: Carotid artery blood flow is monitored continuously to assess the time to occlusion and the stability of the thrombus.

-

Drug Administration: BMS-986141 is administered orally prior to the induction of thrombosis.

-

Endpoint Measurement: The primary endpoint is typically the reduction in thrombus weight or the prevention of occlusive thrombus formation.

Preclinical Efficacy and Safety Data

The following table summarizes the key findings from the preclinical evaluation of BMS-986141 in cynomolgus monkeys.

| Parameter | Vehicle Control | BMS-986141 (0.5 mg/kg) | Clopidogrel | Aspirin |

| Thrombus Weight Reduction | - | 88% | - | - |

| Bleeding Time (mesenteric artery) | Baseline | 1.2-fold increase | 8-fold increase | 2.2-fold increase |

| Bleeding Time with Aspirin | - | 2.6 to 3-fold increase | - | - |

These preclinical data demonstrated that BMS-986141 has potent antithrombotic activity with a significantly lower impact on bleeding time compared to the standard-of-care antiplatelet agent, clopidogrel.

Clinical Exploratory Studies

BMS-986141 has been evaluated in several clinical trials to assess its safety, pharmacokinetics, and pharmacodynamics in both healthy volunteers and patient populations.

Phase 1: First-in-Human Studies (NCT02341638)

A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted in healthy participants.

-

Study Design: Single-ascending dose (SAD) and multiple-ascending dose (MAD) cohorts.

-

Participants: Healthy adult volunteers.

-

Intervention: Single oral doses of BMS-986141 (ranging from 2.5 mg to 150 mg) or placebo in the SAD cohorts. Multiple oral doses of BMS-986141 or placebo for 7 days in the MAD cohorts.

-

Pharmacokinetic Assessments: Plasma concentrations of BMS-986141 were measured at various time points to determine key parameters such as Cmax, AUC, and half-life.

-

Pharmacodynamic Assessments: Ex vivo platelet aggregation was assessed in response to a PAR4 agonist peptide (PAR4-AP).

The following tables summarize the key pharmacokinetic and pharmacodynamic findings from the Phase 1 study.

Table 1: Pharmacokinetic Parameters of BMS-986141 (Single Ascending Dose)

| Dose | Cmax (ng/mL) | AUCinf (h*ng/mL) | T1/2 (hours) |

| 2.5 mg | 17.6 | 183 | 33.7 - 44.7 |

| 150 mg | 958 | 9207 | 33.7 - 44.7 |

Table 2: Pharmacodynamic Effect of BMS-986141 on PAR4-AP-Induced Platelet Aggregation

| Dose | Inhibition of Platelet Aggregation |

| Single Ascending Dose | |

| 75 mg and 150 mg | ≥80% inhibition for ≥24 hours |

| Multiple Ascending Dose | |

| ≥10 mg | Complete inhibition through 24 hours |

The study concluded that BMS-986141 was safe and well-tolerated, with dose-proportional pharmacokinetics and concentration-dependent pharmacodynamics.

Phase 2a: Additive Antithrombotic Effects (NCT05093790)

A Phase 2a study was conducted to evaluate the effect of BMS-986141 on thrombus formation when added to standard antiplatelet therapies in patients with stable coronary artery disease and in healthy participants.

This study utilized an ex vivo thrombosis chamber model (Badimon chamber) to assess thrombus formation under controlled shear stress conditions.

Caption: Workflow of the ex vivo thrombosis chamber model.

The study demonstrated that a single oral 4 mg dose of BMS-986141 had additive antithrombotic effects when administered with aspirin, ticagrelor, or a combination of both.

Table 3: Reduction in Ex Vivo Thrombus Area with BMS-986141 (4 mg)

| Treatment Group | Reduction in Thrombus Area (High Shear) | P-value |

| Healthy Volunteers | -21% | P=0.001 |

| Patients on Ticagrelor | -28% | P=0.001 |

| Patients on Aspirin | -23% | P=0.018 |

| Patients on Ticagrelor + Aspirin | -24% | P≤0.001 |

BMS-986141 selectively inhibited PAR4-agonist peptide-induced platelet aggregation, P-selectin expression, and platelet-monocyte aggregate formation without being affected by concomitant antiplatelet therapies.

Conclusion

The exploratory studies of BMS-986141 have consistently demonstrated its potential as a novel antiplatelet agent. Preclinical data in cynomolgus monkeys revealed potent antithrombotic efficacy with a favorable bleeding profile compared to standard of care. Phase 1 clinical trials in healthy volunteers established a dose-proportional pharmacokinetic profile and a clear concentration-dependent pharmacodynamic effect on PAR4-mediated platelet aggregation. Furthermore, a Phase 2a study confirmed that the antithrombotic effects of BMS-986141 are additive to those of aspirin and ticagrelor in patients with coronary artery disease. These findings support the continued investigation of BMS-986141 as a promising therapeutic option for the prevention of thrombotic events. However, it is important to note that the clinical development of BMS-986141 was discontinued by Bristol Myers Squibb for undisclosed reasons. Despite this, the data from these exploratory studies provide valuable insights into the therapeutic potential of selective PAR4 antagonism.

References

An In-depth Technical Guide to the Discovery and History of Sunitinib

Introduction

Sunitinib, marketed under the brand name Sutent®, is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has significantly impacted the treatment landscape of certain cancers.[1][2] Its development marked a pivotal moment in oncology, moving towards therapies that simultaneously block multiple signaling pathways crucial for tumor growth and angiogenesis.[1][2] This guide provides a comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical development of Sunitinib.

Discovery and Development

The journey of Sunitinib began at SUGEN, a biotechnology company that pioneered research into protein kinase inhibitors.[1] The foundational concept was to create an ATP mimic that could competitively bind to the catalytic site of receptor tyrosine kinases, thereby inhibiting their function. This approach led to the development of a series of compounds, with Sunitinib emerging as a promising candidate due to its potent, multi-targeted profile. It was the third in a line of compounds that included SU5416 and SU6668.

Sunitinib was specifically designed to inhibit multiple RTKs involved in both tumor cell proliferation and angiogenesis. This dual mechanism of action was a strategic departure from earlier single-target therapies, aiming to overcome the signaling redundancy that often leads to treatment resistance. Pfizer later acquired SUGEN and continued the development of Sunitinib, leading to its eventual FDA approval.

Mechanism of Action

Sunitinib functions by inhibiting cellular signaling through the targeting of multiple receptor tyrosine kinases (RTKs). These include all receptors for platelet-derived growth factor (PDGF-Rs) and vascular endothelial growth factor receptors (VEGFRs), which are critical for both tumor angiogenesis and the proliferation of tumor cells. By simultaneously inhibiting these targets, Sunitinib effectively reduces tumor vascularization and induces cancer cell apoptosis, ultimately leading to tumor shrinkage.

Beyond its anti-angiogenic effects, Sunitinib also inhibits other RTKs implicated in tumor progression, such as:

-

c-KIT: A receptor tyrosine kinase that, when improperly activated by mutation, drives the majority of gastrointestinal stromal cell tumors (GISTs).

-

Fms-like tyrosine kinase-3 (FLT3): Often mutated in acute myeloid leukemia (AML).

-

RET: Associated with medullary thyroid carcinomas.

-

Colony-stimulating factor 1 receptor (CSF-1R): Involved in tumor-associated macrophage signaling.

The ability of Sunitinib to target this array of kinases underscores its broad anti-tumor activity across different cancer types.

Below is a diagram illustrating the signaling pathways inhibited by Sunitinib.

References

Methodological & Application

Application Notes and Protocols for BMS-986142 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.